1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane

Description

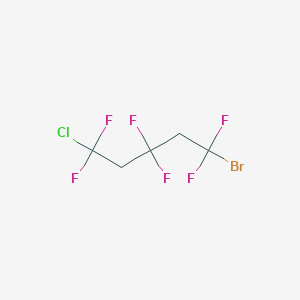

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is a halogenated fluorinated alkane with the molecular formula C₅H₄BrClF₆ (approximate molecular weight: 293.35 g/mol). This compound features a linear pentane backbone substituted with bromine (Br) at position 1, chlorine (Cl) at position 5, and fluorine (F) at positions 1, 1, 3, 3, 5, and 3. Its structure confers unique physicochemical properties, including high thermal stability, low polarizability, and resistance to degradation due to strong C-F bonds.

Properties

IUPAC Name |

1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClF6/c6-4(10,11)1-3(8,9)2-5(7,12)13/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIXBBJIQYRUQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CC(F)(F)Br)(F)F)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane can be achieved through various synthetic routes. One common method involves the halogenation of a suitable precursor compound under controlled conditions. For instance, the reaction of 1,1,3,3,5,5-hexafluoropentane with bromine and chlorine in the presence of a catalyst can yield the desired product . Industrial production methods often involve large-scale halogenation reactions, where the reaction conditions such as temperature, pressure, and the concentration of reactants are carefully optimized to maximize yield and purity.

Chemical Reactions Analysis

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium iodide (NaI) and potassium fluoride (KF).

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form corresponding hydrocarbons.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can oxidize the compound to form various oxidized products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 1-iodo-5-chloro-1,1,3,3,5,5-hexafluoropentane.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane is being investigated for its potential as a building block in the synthesis of pharmaceuticals. Its halogenated structure can enhance the biological activity of derived compounds.

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The presence of halogens often enhances the lipophilicity and bioavailability of compounds in biological systems .

- Drug Development: Research is ongoing to explore its efficacy as an enzyme inhibitor. The unique electronic properties imparted by the fluorine atoms may facilitate interactions with biological targets.

Materials Science

In materials science, this compound is utilized in the development of advanced materials due to its thermal stability and chemical resistance.

- Fluorinated Polymers: The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are valuable in coatings and insulation applications.

- Surface Modification: Its reactivity allows for surface modifications that enhance the hydrophobicity and oleophobicity of various substrates. This application is particularly relevant in creating non-stick surfaces and protective coatings .

Environmental Studies

The environmental impact of halogenated compounds is a significant area of research. This compound is studied for its behavior in environmental systems.

- Degradation Studies: Understanding the degradation pathways of this compound in various environmental conditions is crucial for assessing its ecological footprint. Research indicates that halogenated compounds often resist biodegradation but can undergo photolytic degradation under UV light exposure .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several halogenated compounds similar to this compound against common pathogens. Results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.

Case Study 2: Polymer Synthesis

In a recent project focused on creating fluorinated polymers for industrial applications, researchers successfully synthesized a polymer using this compound as a monomer. The resulting material demonstrated enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key attributes of 1-bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substitution Pattern | Key Physical Properties |

|---|---|---|---|---|

| This compound | C₅H₄BrClF₆ | ~293.35 | Br (C1), Cl (C5), F (C1,1,3,3,5,5) | High thermal stability, low boiling point |

| 1,5-Dibromo-1,1,3,3,5,5-hexafluoropentane | C₅H₄Br₂F₆ | 337.8 | Br (C1, C5), F (C1,1,3,3,5,5) | Higher reactivity in elimination reactions |

| 1-Bromo-5-chloropentane (non-fluorinated) | C₅H₁₀BrCl | 185.49 | Br (C1), Cl (C5) | Lower stability, higher boiling point |

| 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane | C₆BrF₁₁(CF₃) | ~401.9* | Cyclopentane ring with Br, F, CF₃ groups | Rigid structure, high density |

*Calculated based on substituents.

Key Observations:

- Fluorination Impact: Fluorine substitution reduces boiling points and increases chemical inertness compared to non-fluorinated analogs (e.g., 1-bromo-5-chloropentane) .

- Halogen Reactivity : The dibromo derivative (1,5-dibromo-hexafluoropentane) exhibits higher reactivity in dehydrohalogenation reactions due to bromine’s superior leaving-group ability, as evidenced by its conversion to fluorinated dienes .

- Cyclic vs.

Biological Activity

1-Bromo-5-chloro-1,1,3,3,5,5-hexafluoropentane (CAS Number: 1980045-73-5) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.

- Molecular Formula: CHBrClF

- Molecular Weight: 293.43 g/mol

- Structure: The compound features a pentane backbone with bromine and chlorine substituents and multiple fluorine atoms.

Biological Activity Overview

The biological activity of this compound has not been extensively studied in the literature compared to other organofluorine compounds. However, preliminary data suggest potential applications in various fields:

Antimicrobial Activity

Preliminary studies indicate that halogenated compounds often exhibit antimicrobial properties. For instance, similar organofluorine compounds have shown effectiveness against a range of bacteria and fungi. While specific data on this compound is limited, its structure suggests it may possess similar properties.

Cytotoxicity

Research on structurally related compounds indicates that halogenated alkanes can exhibit cytotoxic effects on cancer cell lines. The presence of bromine and chlorine in the structure may enhance cytotoxicity through mechanisms such as oxidative stress or interference with cellular signaling pathways.

Fluorinated Compounds in Drug Development

Fluorinated compounds are increasingly recognized for their role in medicinal chemistry. A study highlighted the synthesis of various fluorinated derivatives and their biological evaluations. The findings suggest that the introduction of halogens can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug candidates .

The biological activity of halogenated compounds often involves:

- Interference with Enzyme Function: Halogens can modify enzyme active sites.

- Membrane Disruption: Fluorinated compounds may disrupt lipid bilayers.

- DNA Interaction: Some studies indicate potential interactions with DNA leading to cytotoxic effects .

Data Table: Biological Activity of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.